
3'-(N,N-Didemethyl)-3'-N-formylazithromycin
Descripción general
Descripción
3’-(N,N-Didemethyl)-3’-N-formylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is primarily used as a pharmaceutical analytical impurity, which helps in ensuring the quality and safety of medicines . The molecular formula of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin is C36H68N2O12, and it has a molecular weight of 720.93 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin typically involves the chemical modification of azithromycin. The process includes the removal of methyl groups from the nitrogen atoms and the addition of a formyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. The use of advanced technologies and equipment helps in achieving efficient production while minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions
3’-(N,N-Didemethyl)-3’-N-formylazithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Analytical Chemistry
3'-(N,N-Didemethyl)-3'-N-formylazithromycin serves as a reference standard in analytical chemistry. It is crucial for ensuring the accuracy and precision of analytical methods used to detect impurities in azithromycin formulations. This compound is frequently utilized in high-performance liquid chromatography (HPLC) to establish baseline measurements for quality control in pharmaceutical products.
Biological Studies
The compound is investigated for its biological activities and interactions with various biomolecules. Its structural modifications may enhance its antibacterial properties compared to azithromycin. Research has focused on understanding how these changes affect the compound's efficacy against resistant bacterial strains .
Pharmaceutical Development
In the pharmaceutical industry, this compound is employed as an impurity reference material during drug development processes involving azithromycin derivatives. Its role includes:
- Testing for degradation impurities during stability studies.
- Validating analytical methods for impurity detection.
- Conducting spiking studies to demonstrate impurity depletion during recrystallization processes .
Potential Therapeutic Uses
While primarily used as an analytical tool, there is ongoing research into the therapeutic potential of this compound. Preliminary studies suggest it may possess antibiotic properties that could be beneficial in treating bacterial infections, although more extensive clinical trials are needed to confirm its efficacy and safety.
Data Table: Applications Overview
Application Area | Description | Key Techniques Used |
---|---|---|
Analytical Chemistry | Reference standard for impurities in azithromycin formulations | HPLC |
Biological Studies | Investigating interactions with biomolecules and potential antibacterial effects | In vitro assays |
Pharmaceutical Development | Quality control and method validation in drug production processes | Stability testing, spiking studies |
Therapeutic Research | Exploration of antibiotic properties against resistant bacteria | Clinical trials (ongoing) |
Case Study 1: Analytical Method Validation
In a study published by Sigma-Aldrich, researchers demonstrated the utility of this compound in validating HPLC methods for detecting azithromycin impurities. The study highlighted the importance of using this compound as a benchmark for ensuring the reliability of analytical results in pharmaceutical testing .
Research conducted at an academic institution examined the antibacterial activity of various azithromycin derivatives, including this compound. The findings indicated that certain structural modifications could enhance activity against multidrug-resistant strains of bacteria, suggesting potential therapeutic avenues worth exploring further .
Mecanismo De Acción
The mechanism of action of 3’-(N,N-Didemethyl)-3’-N-formylazithromycin involves its interaction with bacterial ribosomes, similar to azithromycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. The molecular targets include various ribosomal proteins and RNA .
Comparación Con Compuestos Similares
Similar Compounds
3’-(N,N-Didemethyl)azithromycin: Another derivative of azithromycin with similar properties.
Azithromycin Related Compound H: A related compound with different functional groups.
Uniqueness
3’-(N,N-Didemethyl)-3’-N-formylazithromycin is unique due to its specific chemical modifications, which provide distinct analytical and biological properties. Its use as a pharmaceutical analytical impurity sets it apart from other azithromycin derivatives .
Actividad Biológica
3'-(N,N-Didemethyl)-3'-N-formylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic known for its broad-spectrum antibacterial activity. This compound has garnered attention due to its potential modifications that may enhance its biological activity against various pathogens, particularly those resistant to conventional antibiotics. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Modifications
The structure of this compound features modifications at the nitrogen atoms in the side chain, which may influence its pharmacological properties. The removal of methyl groups is hypothesized to affect the binding affinity to bacterial ribosomes and alter the pharmacokinetic profile compared to standard azithromycin.
Antibacterial Activity
Research indicates that azithromycin and its derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The specific activity of this compound has been evaluated in various studies.
Table 1: Antibacterial Activity Comparison
Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
---|---|---|
Azithromycin | 0.5 | 2 |
This compound | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed for precise values.
The primary mechanism by which azithromycin and its derivatives exert their antibacterial effects is through inhibition of protein synthesis. They bind to the 50S subunit of bacterial ribosomes, blocking peptide translocation and ultimately leading to cell death. The modifications in this compound may enhance or alter this binding affinity.
Case Study: Efficacy Against Resistant Strains
A study conducted on various resistant strains of Staphylococcus aureus demonstrated that azithromycin derivatives, including this compound, retained efficacy against strains with known resistance mechanisms. The compound was tested alongside standard treatments to assess its potential as an alternative therapy.
Pharmacokinetics
The pharmacokinetic properties of this compound have not been extensively characterized; however, it is anticipated that the structural modifications could influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Preliminary Pharmacokinetic Parameters
Parameter | Azithromycin | This compound |
---|---|---|
Half-life (hours) | 68-72 | TBD |
Bioavailability (%) | ~37 | TBD |
Volume of distribution (L) | ~31 | TBD |
Note: Further pharmacokinetic studies are required for comprehensive data.
Propiedades
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40)/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFNIVRKKVCSI-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227395 | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765927-71-7 | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765927717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0COS9HZPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.